

Technical Support Center: PBT 1033 & Related Compounds In Vivo Studies

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Compound of Interest

Compound Name: PBT 1033

Cat. No.: B1248722

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Important Preliminary Note: Searches for "**PBT 1033**" did not yield specific in vivo toxicity or dose-finding studies under this identifier. The available scientific literature points to two other compounds which may be related: CI-1033 (Canertinib), a pan-ErbB tyrosine kinase inhibitor, and PBT2, a zinc ionophore. This guide provides detailed information on these two compounds to assist your research.

Frequently Asked Questions (FAQs)

Q1: I am trying to find in vivo toxicity data for **PBT 1033**. Why can't I find any specific studies?

A1: Based on available literature, "**PBT 1033**" does not appear to be a standard public identifier for a compound with published in vivo toxicity studies. It is possible this is an internal project code or a less common alias. We recommend verifying the chemical name or structure of your compound. Researchers investigating similar therapeutic areas have published data on CI-1033 and PBT2.

Q2: My research involves a pan-ErbB inhibitor. What preclinical toxicity information is available for CI-1033?

A2: Preclinical studies in animal models for CI-1033 have been conducted. In athymic nude mice with various human tumor xenografts, CI-1033 was shown to suppress tumor growth significantly.[1] The primary toxicity observed in animals was diarrhea, which was more pronounced at higher doses and was reversible upon stopping the treatment.[1] Doses in these mouse models ranged from 5 mg/kg to 80 mg/kg.[2]

Q3: What were the dose-limiting toxicities of CI-1033 in human trials?

A3: In human clinical trials, the most common dose-limiting toxicities were gastrointestinal issues, primarily diarrhea, as well as skin rash and asthenia.[3][4] In a Phase II study, the 450 mg dose administered for 14 days on, 7 days off, was discontinued early due to an excessive rate of adverse events.[5] A separate Phase I study established a recommended dose of 250 mg/day on a 7-day on, 7-day off schedule, as unacceptable toxicity was observed at 300 mg/day.[4]

Q4: I am working with a zinc ionophore. What is known about the in vivo safety and tolerability of PBT2?

A4: PBT2 has been evaluated in Phase II clinical trials for both Alzheimer's disease and Huntington's disease. In a 12-week trial for Alzheimer's disease with doses of 50 mg and 250 mg, PBT2 was found to be well-tolerated with no serious adverse events reported in the patients receiving the drug.[6] A 26-week trial in Huntington's disease patients using 100 mg and 250 mg doses also found PBT2 to be generally safe and well tolerated.[7] While some serious adverse events were reported in the PBT2 groups, they were deemed by investigators as unrelated to the study drug.[7]

Q5: My experiment with a zinc ionophore is showing unexpected toxicity. What could be the mechanism?

A5: The primary mechanism of zinc ionophores like PBT2 is the disruption of metal ion homeostasis. By transporting zinc across cell membranes, it can lead to toxic intracellular zinc accumulation. This can, in turn, dysregulate manganese homeostasis and lead to the production of toxic reactive oxygen species (ROS), causing oxidative stress and cell death. This has been demonstrated as its bactericidal mechanism.

Data Presentation: Quantitative Summary Tables

CI-1033: Preclinical In Vivo Studies

Animal Model	Tumor Xenograft	Dose Range	Key Findings	Reference
Athymic Nude Mice	A431 (epidermoid), H125 (lung), SF-767 (glioblastoma)	Not specified	Significant suppression of tumor growth. Major toxicity was reversible diarrhea.	[1]
Nude Mice	A431	5 mg/kg	Impressive activity against xenografts.	[2]
Nude Mice	H125	20-80 mg/kg/day	High degree of tumor regression.	[2]
Nude Mice	TT, TE6, TE10	Not specified	Marked inhibition of tumor growth with <10% weight loss and no animal deaths.	[2]
Nude Mice	LoVo, Caco-2 (colon)	20 mg/kg/day	Tolerated during radiation. Suppressed receptor-phosphotyrosine expression.	[8]

CI-1033: Human Clinical Trial Dose-Finding & Adverse Events

Study Phase	Patient Population	Dosing Regimens	Maximum Tolerated Dose (MTD) / Recommended Dose	Common Grade 3/4 Adverse Events	Reference
Phase I	Advanced Solid Malignancies	Dose escalation from 300 mg/day (7 days on, 7 days off)	Recommended Dose: 250 mg/day	Diarrhea, Skin Rash	[4]
Phase II	Metastatic Breast Cancer	50 mg/day; 150 mg/day; 450 mg/day (14 days on, 7 off)	450 mg arm closed early due to toxicity. 50 mg dose was well tolerated.	Diarrhea, Asthenia, Stomatitis	[2]
Phase II	Advanced NSCLC	50 mg/day; 150 mg/day; 450 mg/day (14 days on, 7 off)	450 mg arm closed early due to excessive adverse events.	Rash, Diarrhea	[5]

PBT2: Human Clinical Trial Safety Data

Study Phase	Patient Population	Dosing Regimens	Study Duration	Key Safety Findings	Reference
Phase IIa	Alzheimer's Disease	50 mg/day; 250 mg/day; Placebo	12 Weeks	Well-tolerated; No serious adverse events reported in PBT2 groups.	[6]
Phase II	Huntington's Disease	100 mg/day; 250 mg/day; Placebo	26 Weeks	Generally safe and well tolerated. Serious adverse events occurred but were deemed unrelated to PBT2.	[7]

Experimental Protocols

Protocol 1: General Preclinical In Vivo Tumor Xenograft Study (CI-1033)

This is a composite protocol based on descriptions of studies in nude mice.[\[2\]](#)[\[8\]](#)

- Animal Model: Athymic nude mice.
- Cell Implantation: Human tumor cells (e.g., A431, LoVo, H125) are implanted subcutaneously in the flank of the mice.
- Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., ~100 mm³). Tumor volume is measured regularly.
- Treatment Administration:

- Route: Oral gavage.
- Dosing: CI-1033 is administered daily at specified doses (e.g., 20 mg/kg/day).
- Control Group: A vehicle control group is included.
- Duration: Treatment continues for a predefined period (e.g., 3 successive weeks).
- Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and the presence of diarrhea.
- Efficacy Endpoints:
 - Primary: Inhibition of tumor growth compared to the control group.
 - Secondary: Assessment of target engagement in tumor tissue (e.g., phosphorylation status of ErbB receptors).
- Termination and Analysis: At the end of the study, animals are euthanized, and tumors and major organs may be collected for histopathological analysis.

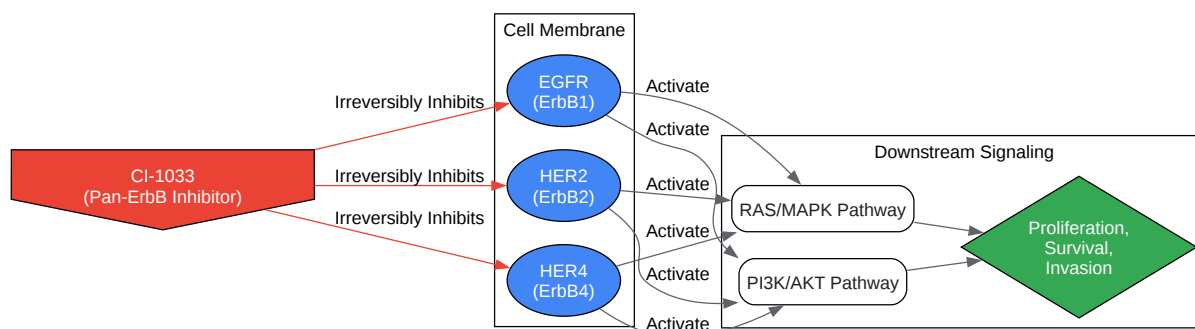
Protocol 2: Phase I Dose-Escalation Study in Humans (CI-1033)

This protocol is based on the study to determine the maximum tolerated dose of CI-1033 on an intermittent schedule.^[4]

- Patient Population: Patients with advanced solid malignancies.
- Study Design: Open-label, dose-escalation study.
- Dosing Schedule: CI-1033 administered orally for 7 consecutive days, followed by a 7-day rest period (7 days on, 7 days off).
- Dose Escalation: Doses were escalated in cohorts of patients, starting from a dose level of 300 mg/day.

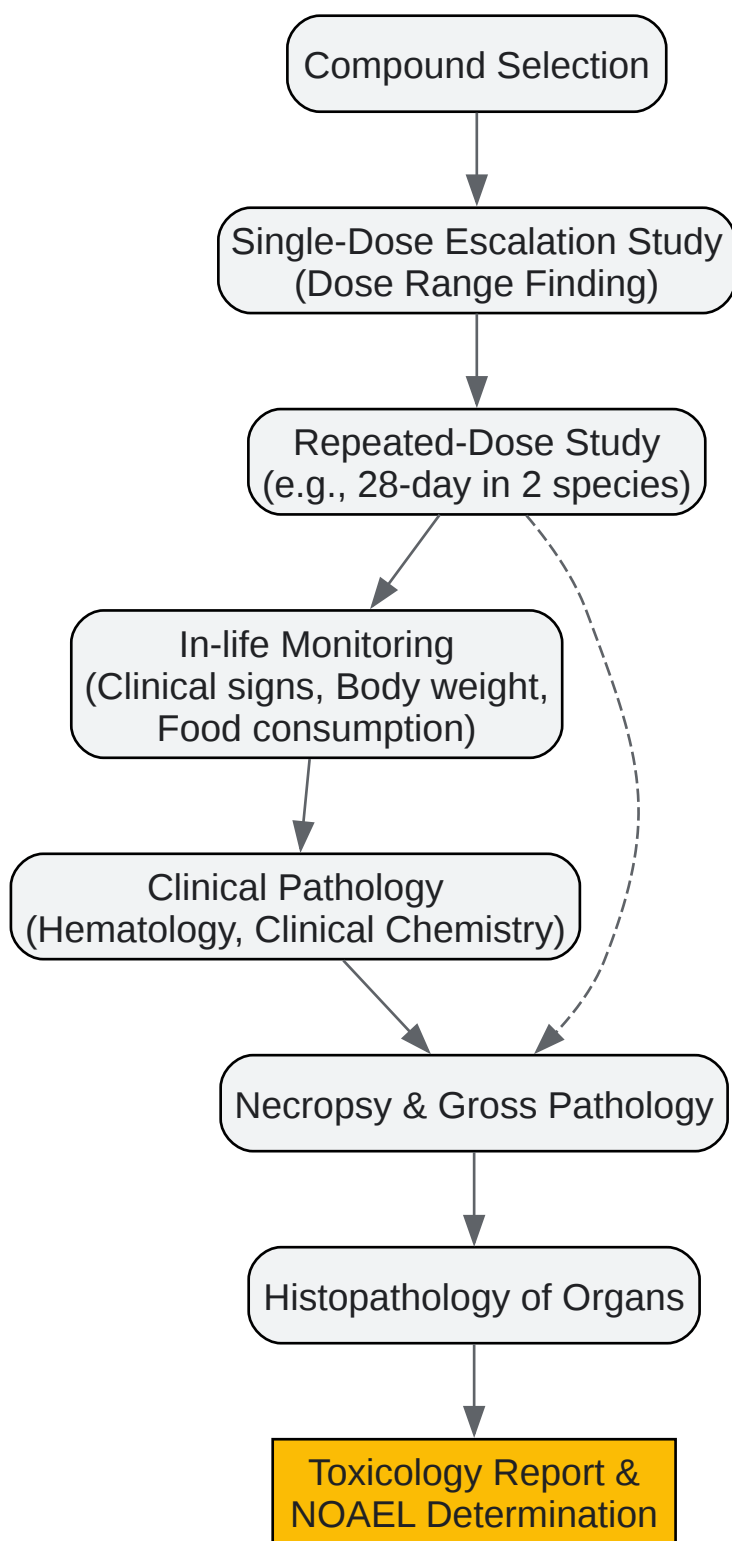
- **Primary Objective:** To determine the Maximum Tolerated Dose (MTD) and identify dose-limiting toxicities (DLTs).
- **Safety Monitoring:** Patients are closely monitored for adverse events, which are graded according to standard criteria (e.g., NCI-CTCAE). DLTs are typically defined as specific Grade 3 or 4 toxicities occurring within the first cycle.
- **Pharmacokinetics:** Plasma samples are collected at various time points to determine the pharmacokinetic profile of CI-1033.
- **MTD Determination:** The MTD is defined as the highest dose level at which an acceptable number of patients experience a DLT.

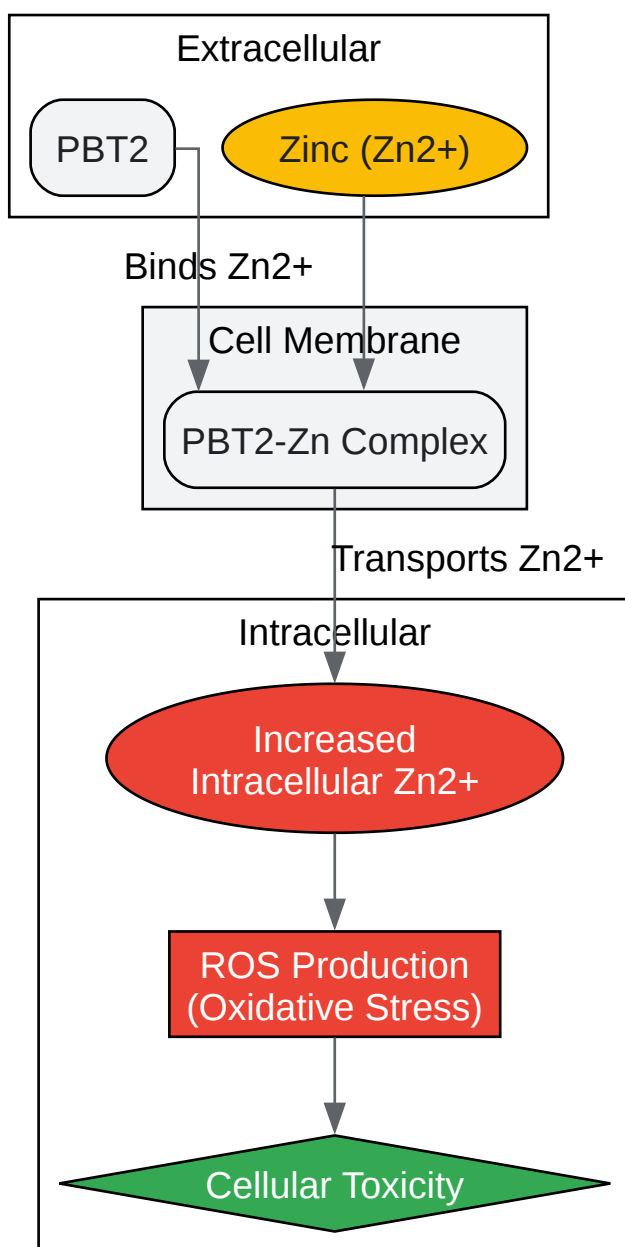
Diagrams: Pathways and Workflows



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Caption: CI-1033 inhibits signaling from ErbB family receptors, blocking downstream pathways.





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